An In-Depth Technical Guide to the Chemical Properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
An In-Depth Technical Guide to the Chemical Properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. Its chemical structure, featuring a substituted aromatic sulfonamide core, positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. This guide provides a comprehensive overview of the known chemical and physical properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, alongside methodologies for its synthesis and analysis, to support ongoing research and development efforts.
Chemical Identity and Molecular Structure
A thorough understanding of a compound begins with its fundamental identifiers and structure.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-(3-chlorophenyl)-3-aminobenzenesulfonamide | N/A |
| CAS Number | 438017-93-7 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 282.7 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N | N/A |
| InChI Key | InChI=1S/C12H11ClN2O2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H,14H2 | N/A |
The molecular architecture of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide consists of a central benzenesulfonamide core. The sulfonamide nitrogen is substituted with a 3-chlorophenyl group, and an amino group is present at the meta-position of the benzenesulfonyl ring. This specific arrangement of functional groups is crucial in defining its physicochemical and pharmacological properties.
Caption: 2D Chemical Structure of the title compound.
Physicochemical Properties
While experimental data for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is not extensively reported in publicly available literature, properties can be predicted using computational models and inferred from related structures.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XLogP3 | 2.2 | A measure of lipophilicity.[2] |
| Hydrogen Bond Donor Count | 2 | From the amino and sulfonamide N-H groups.[2] |
| Hydrogen Bond Acceptor Count | 4 | From the two sulfonyl oxygens, the amino nitrogen, and the sulfonamide nitrogen.[2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 80.6 Ų | [2] |
The predicted lipophilicity (XLogP3 of 2.2) suggests that the compound possesses moderate lipid solubility, a key factor in its potential for membrane permeability and oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates its capacity to participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets.
Synthesis and Manufacturing
The synthesis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide can be achieved through the reaction of a sulfonyl chloride with an amine, a common method for forming sulfonamides. A plausible synthetic route involves the coupling of 3-aminobenzenesulfonyl chloride with 3-chloroaniline. However, a more practical approach often involves the protection of the amino group on the benzenesulfonyl chloride moiety before the coupling reaction, followed by deprotection.
A general and widely applicable method for the synthesis of N-aryl sulfonamides involves the reaction of an arylsulfonyl chloride with an aniline derivative in the presence of a base.
Step-by-Step Synthesis Protocol (Hypothetical)
This protocol is based on general methods for sulfonamide synthesis and would require optimization for this specific compound.
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Protection of the Amino Group: 3-Aminobenzenesulfonyl chloride is reacted with a suitable protecting group, such as acetyl chloride, to form N-(3-(chlorosulfonyl)phenyl)acetamide. This step prevents self-reaction and unwanted side products.
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Coupling Reaction: The protected sulfonyl chloride is then reacted with 3-chloroaniline in an appropriate solvent (e.g., pyridine, dichloromethane) and in the presence of a base (e.g., triethylamine) to facilitate the sulfonamide bond formation.
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Deprotection: The resulting N-(3-chlorophenyl)-3-(acetylamino)benzenesulfonamide is subjected to acidic or basic hydrolysis to remove the acetyl protecting group, yielding the final product, N-(3-Chlorophenyl) 3-aminobenzenesulfonamide.
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Purification: The crude product is purified by recrystallization or column chromatography to obtain the compound in high purity.
Caption: Hypothetical workflow for the synthesis of the title compound.
Pharmacological and Toxicological Profile
The pharmacological properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide are not yet extensively characterized in the public domain. However, based on its structural similarity to other benzenesulfonamide derivatives, it is a promising candidate for investigation as an inhibitor of various enzymes, particularly carbonic anhydrases.
Potential as a Carbonic Anhydrase Inhibitor
Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. Therefore, the development of selective CA IX and XII inhibitors is a significant area of anticancer drug research. Derivatives of 3-aminobenzenesulfonamide have been shown to be potent inhibitors of these tumor-associated CA isoforms.
The inhibitory mechanism of sulfonamides against CAs typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, mimicking the transition state of the carbon dioxide hydration reaction.
Caption: Potential mechanism of action as a carbonic anhydrase IX inhibitor.
Toxicology
Specific toxicological data for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is not available. However, the safety profile of the sulfonamide class of drugs is well-documented. Common adverse effects can include hypersensitivity reactions, skin rashes, and in some cases, more severe reactions like Stevens-Johnson syndrome.[3] The precursor, 3-aminobenzenesulfonamide, is listed as causing skin and serious eye irritation.[4] Any research involving N-(3-Chlorophenyl) 3-aminobenzenesulfonamide should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to laboratory safety protocols.
Analytical Methodologies
The analysis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide would typically be performed using high-performance liquid chromatography (HPLC), a standard technique for the separation, identification, and quantification of organic compounds.
Step-by-Step HPLC Protocol (Hypothetical)
This protocol is a general starting point and would require optimization and validation for this specific analyte.
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Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD) is suitable.
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Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sulfonamide analysis.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
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Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm filter before injection.
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Detection: The UV detector can be set to a wavelength where the compound exhibits maximum absorbance, which can be determined by acquiring a UV spectrum of a standard solution.
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Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against the concentration. The concentration of the analyte in unknown samples can then be determined from this curve.
Caption: General workflow for the HPLC analysis of the title compound.
Conclusion
N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is a molecule with significant potential for further investigation in the field of drug discovery, particularly as a carbonic anhydrase inhibitor for anticancer applications. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties based on its structure and the well-established chemistry of sulfonamides. The provided hypothetical protocols for synthesis and analysis offer starting points for researchers to develop and validate their own methodologies. Further experimental characterization of its physicochemical properties, pharmacological activity, and toxicological profile is warranted to fully elucidate its potential as a lead compound in drug development programs.
References
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PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. Retrieved from [Link]
